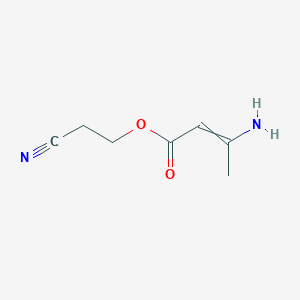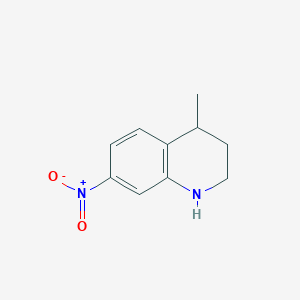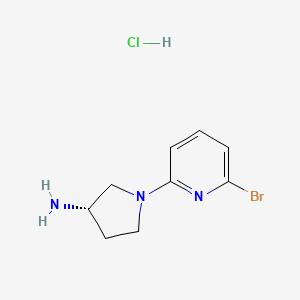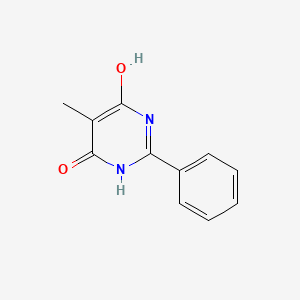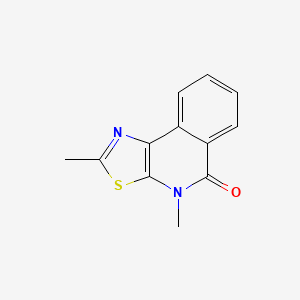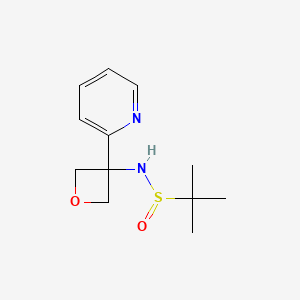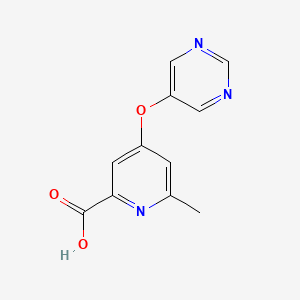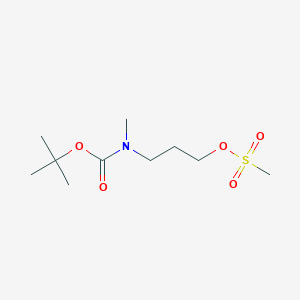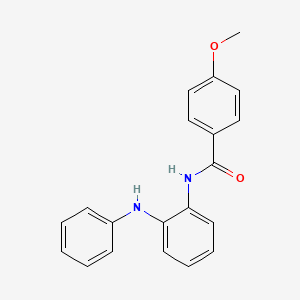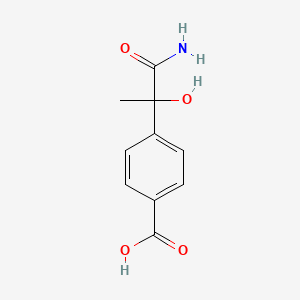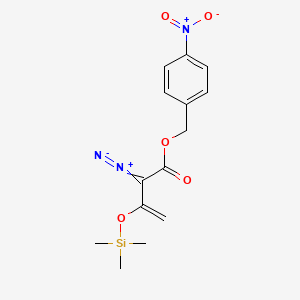
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate
Overview
Description
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate: is a diazo compound that features a nitrobenzyl group and a trimethylsilyloxy group. This compound is known for its reactivity and is used in various synthetic organic chemistry applications, particularly in the synthesis of complex molecules and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate typically involves the following steps:
Preparation of Benzyl-2-diazoacetoacetate: This is achieved by reacting benzylacetoacetate with 2-naphthalene sulfonylazide in the presence of triethylamine in acetonitrile.
Silylation: The resulting benzyl-2-diazoacetoacetate is then silylated using hexamethyldisilazane to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate has several scientific research applications:
Chemistry: It is used as a synthon in the synthesis of complex organic molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms involving diazo compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures. The nitrobenzyl group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzyl 2-diazoacetoacetate: Similar in structure but lacks the trimethylsilyloxy group.
Benzyl-2-diazoacetoacetate: Similar but without the nitro group.
Methyl-2-diazoacetoacetate: Similar but with a methyl group instead of the nitrobenzyl group.
Uniqueness
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate is unique due to the presence of both the nitrobenzyl and trimethylsilyloxy groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules and intermediates.
Properties
Molecular Formula |
C14H17N3O5Si |
|---|---|
Molecular Weight |
335.39 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-diazo-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C14H17N3O5Si/c1-10(22-23(2,3)4)13(16-15)14(18)21-9-11-5-7-12(8-6-11)17(19)20/h5-8H,1,9H2,2-4H3 |
InChI Key |
LEMJAGHQNCSAKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
